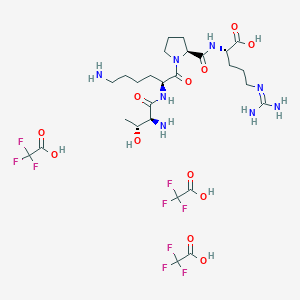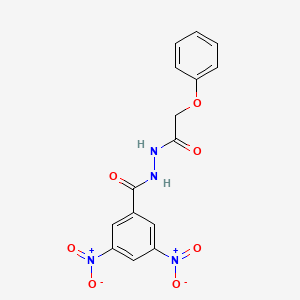![molecular formula C24H22N2O3 B12456718 3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate typically involves the condensation reaction between 4-(morpholin-4-yl)benzaldehyde and 3-aminobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the morpholine group.
科学研究应用
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with cellular components, such as enzymes and receptors, to exert its antimicrobial and antioxidant effects. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-({[3-(4-Methylbenzyl)-1-(morpholin-4-ylmethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl]imino}methyl)phenyl 4-nitrobenzoate
- (E)-3-(4-Morpholin-4-yl-phenyl)-1-phenyl-propenone
Uniqueness
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate is unique due to its specific structural features, such as the presence of the morpholine group and the Schiff base linkage. These features contribute to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
属性
分子式 |
C24H22N2O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
[3-[(4-morpholin-4-ylphenyl)iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C24H22N2O3/c27-24(20-6-2-1-3-7-20)29-23-8-4-5-19(17-23)18-25-21-9-11-22(12-10-21)26-13-15-28-16-14-26/h1-12,17-18H,13-16H2 |
InChI 键 |
VLLTXXQDFVTHBD-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((3aR,4R,6R,6aR)-2,2-Dimethyl-6-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12456641.png)
![6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B12456644.png)


![N'-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12456669.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456670.png)
![2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12456683.png)
![1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B12456686.png)
![2-(4-{[(3-methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12456690.png)

![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456704.png)
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12456706.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide](/img/structure/B12456720.png)
![(1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12456726.png)
